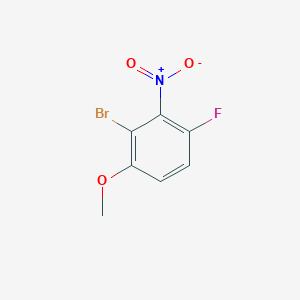

2-Bromo-4-fluoro-1-methoxy-3-nitrobenzene

Description

2-Bromo-4-fluoro-1-methoxy-3-nitrobenzene is a halogenated aromatic compound with a bromine atom at position 2, fluorine at position 4, methoxy at position 1, and nitro at position 2. The nitro group enhances electrophilic reactivity, while bromine and fluorine influence regioselectivity in cross-coupling reactions. Methoxy acts as an electron-donating group, moderating the ring’s electronic environment .

Properties

IUPAC Name |

3-bromo-1-fluoro-4-methoxy-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO3/c1-13-5-3-2-4(9)7(6(5)8)10(11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVFMAGJMFDUOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-1-methoxy-3-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. One common route includes:

Nitration: Introducing a nitro group to the benzene ring.

Bromination: Adding a bromine atom to the ring.

Fluorination: Substituting a hydrogen atom with a fluorine atom.

Methoxylation: Introducing a methoxy group (-OCH3) to the ring.

Each step requires specific reagents and conditions. For example, nitration is often carried out using a mixture of concentrated nitric acid and sulfuric acid, while bromination can be achieved using bromine in the presence of a catalyst like iron(III) bromide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-1-methoxy-3-nitrobenzene can undergo various types of chemical reactions, including:

Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups like nitro and bromine, the compound can participate in further substitution reactions.

Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, or nitric acid in the presence of catalysts.

Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium hydroxide.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Major Products

Substitution Reactions: Products depend on the substituents introduced.

Reduction: Conversion of the nitro group to an amine group.

Scientific Research Applications

2-Bromo-4-fluoro-1-methoxy-3-nitrobenzene is used in various scientific research applications:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and inhibition.

Medicine: Potential precursor for pharmaceutical compounds.

Industry: Used in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-1-methoxy-3-nitrobenzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The presence of electron-withdrawing groups like nitro and bromine makes the compound reactive towards nucleophiles, facilitating substitution reactions. The methoxy group can also influence the reactivity and orientation of further substitutions on the benzene ring .

Comparison with Similar Compounds

Key Structural Analogs and Similarity Scores

The following compounds share structural similarities with 2-bromo-4-fluoro-1-methoxy-3-nitrobenzene, as indicated by computational similarity scores (e.g., Tanimoto coefficients) and substituent patterns:

Electronic and Steric Effects

- Nitro Group Position : The nitro group at position 3 in the target compound creates a distinct electronic environment compared to analogs with nitro at positions 2 or 4. This affects resonance stabilization and electrophilic substitution reactivity .

- Halogen Influence : Bromine at position 2 enhances steric hindrance and directs reactions ortho/para, whereas fluorine at position 4 increases electronegativity, polarizing the ring .

- Methoxy vs. Hydroxyl: The methoxy group in the target compound reduces acidity compared to phenolic analogs like 4-bromo-5-fluoro-2-nitrophenol, which has a hydroxyl group (pKa ~8–10 for phenols vs. inert methoxy) .

Limitations and Knowledge Gaps

- Data Availability : Experimental data on solubility, melting points, and reaction yields for the target compound are scarce in the provided evidence.

- Toxicity : Full toxicological profiles remain unverified; hazards are inferred from structural analogs .

Biological Activity

2-Bromo-4-fluoro-1-methoxy-3-nitrobenzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features, which may confer various biological activities. This article reviews the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

The chemical formula for this compound is C7H5BrFNO3. The presence of bromine and fluorine atoms, along with a methoxy and nitro group, suggests potential reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 236.02 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| CAS Number | 1805420-95-4 |

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of nitrobenzene compounds have been shown to inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Case Study: Antibacterial Activity

A study evaluated the antibacterial efficacy of various nitrobenzene derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 30 μg/mL, suggesting strong antibacterial potential .

Anti-inflammatory Effects

Compounds containing nitro groups are known for their anti-inflammatory properties. Research has shown that the introduction of halogen atoms can enhance these effects by modulating inflammatory pathways. For example, studies have demonstrated that similar compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models .

The biological activity of this compound is believed to be linked to its ability to interact with specific proteins or enzymes within microbial cells. The nitro group can undergo reduction in anaerobic conditions, leading to the formation of reactive intermediates that can damage cellular components.

Proposed Mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial metabolism.

- DNA Interaction: Nitro compounds can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation: The metabolism of nitro groups can lead to increased ROS production, contributing to oxidative stress in microbial cells .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals that the presence and position of substituents significantly influence biological activity.

| Compound | Antimicrobial Activity (MIC) | Notes |

|---|---|---|

| This compound | TBD | Potentially high due to halogenation |

| 1-Fluoro-3-nitrobenzene | ~50 μg/mL | Moderate activity; lacks bromine |

| 3-Nitroaniline | ~40 μg/mL | Lower activity; no halogen substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.